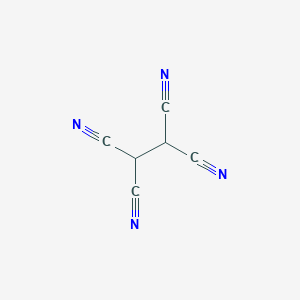

1,1,2,2-Ethanetetracarbonitrile

Description

Properties

IUPAC Name |

ethane-1,1,2,2-tetracarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-1-5(2-8)6(3-9)4-10/h5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQXQUCZTZGYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C#N)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473963 | |

| Record name | 1,1,2,2-Ethanetetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14778-29-1 | |

| Record name | 1,1,2,2-Ethanetetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation with Diazapentadienes

Hexahydroquinoline derivatives containing the 1,1,2,2-ethanetetracarbonitrile fragment are synthesized via condensation reactions. For example, 2-R-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitriles are prepared by reacting 1-(2-oxocyclohexyl)-1,1,2,2-ethanetetracarbonitrile with 1,3,5-substituted 2,4-diazapentadienes in glacial acetic acid . This method highlights the electrophilic character of the ethanetetracarbonitrile moiety, which undergoes rapid cyclization (5–10 minutes at room temperature).

Mechanistic Insights :

-

The reaction likely proceeds via nucleophilic attack by the diazapentadiene’s amine groups on the electron-deficient nitrile carbons.

-

Acetic acid acts as both solvent and proton donor, facilitating imine formation and subsequent cyclization .

Industrial-Scale Considerations from Patent Literature

Patent WO2015159170A2 outlines solvent and catalyst systems for nitrile synthesis, which may be extrapolated to this compound:

-

Solvents : Toluene, dichloromethane, or methanol (optimal for high-yield nitrile formation).

-

Catalysts : Para-toluenesulfonic acid (p-TsOH) or sulfuric acid, effective in promoting cyano group incorporation .

Process Parameters :

-

Temperature : 125–130°C for accelerated reaction kinetics.

Analytical Characterization

While the provided sources lack direct characterization data for this compound, related compounds in were analyzed using:

Chemical Reactions Analysis

1,1,2,2-Ethanetetracarbonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its nitrile groups are replaced by other functional groups.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1,2,2-Ethanetetracarbonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in biochemical research to study the effects of nitrile groups on biological systems.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of high-performance materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,2,2-ethanetetracarbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 1,1,2,2-Ethanetetracarbonitrile, enabling comparative analysis:

Spiro[2.5]octane-1,1,2,2-tetracarbonitrile

- Molecular Formula : $ \text{C}{10}\text{H}{8}\text{N}_{4} $

- Key Properties :

- Structural Comparison :

The spirocyclic framework introduces steric constraints and enhanced rigidity compared to the linear ethane backbone of this compound. This likely reduces reactivity toward nucleophilic additions but improves thermal stability.

2,2',2''-Nitrilotriacetonitrile

- Molecular Formula : $ \text{C}6\text{H}6\text{N}_4 $

- Key Properties :

- Functional Comparison: While this compound has four nitrile groups, 2,2',2''-Nitrilotriacetonitrile features three nitriles attached to a central nitrogen atom. This central nitrogen enables chelation with metal ions, a property less pronounced in the ethane derivative.

Tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane-1,5-dicarbonitrile

- Data Source : NIST Chemistry WebBook

- Structural Notes: The bicyclic framework with two nitrile groups offers reduced electron-withdrawing capacity compared to this compound. This compound’s strain energy may enhance reactivity in cycloaddition reactions.

Comparative Data Table

Research Findings and Limitations

- Reactivity : The linear structure of this compound likely facilitates [2+2] cycloadditions more readily than sterically hindered spiro derivatives .

- Gaps in Data : Direct experimental data for this compound (e.g., spectral characterization, synthesis yields) are absent in the provided evidence, requiring extrapolation from analogs.

Biological Activity

1,1,2,2-Ethanetetracarbonitrile (C6H2N4), also known by its CAS number 14778-29-1, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and empirical studies related to the compound's activity, particularly in the context of cancer treatment and biochemical research.

Chemical Structure and Properties

This compound is characterized by its four cyano groups attached to a central ethane backbone. The molecular structure can be represented as follows:

- Molecular Formula : C6H2N4

- Molecular Weight : 130.11 g/mol

- CAS Number : 14778-29-1

The compound's unique structure allows it to engage in various chemical reactions, including oxidation and substitution, making it a versatile intermediate in organic synthesis and pharmaceutical development .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins. The cyano groups can act as electrophiles, facilitating alkylation reactions that lead to modifications in target biomolecules. This mechanism is particularly relevant in cancer therapy, where alkylating agents are known to inhibit tumor growth by damaging DNA.

Key Mechanisms:

- Alkylation of DNA : The cyano groups can form covalent bonds with nucleophilic sites on DNA, leading to strand breaks and impaired replication.

- Interaction with Enzymes : The compound may modulate enzyme activity through reversible binding or irreversible inhibition.

Antitumor Activity

Research indicates that compounds containing the ethyl-1,1,2,2-tetracarbonitrile fragment exhibit significant antiproliferative effects against various cancer cell lines. A notable study conducted by the National Cancer Institute evaluated the antiproliferative activity of synthesized derivatives at a concentration of 10 µM. The results demonstrated that those compounds containing the 1,1,2,2-tetracarbonitrile fragment showed higher activity than established chemotherapeutics such as busulfan and cisplatin .

| Compound Type | Cell Lines Tested | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| Ethyl-1,1,2,2-tetracarbonitrile derivative | Lung Cancer | 5.0 | Cisplatin |

| Ethyl-1,1,2,2-tetracarbonitrile derivative | Colon Cancer | 4.5 | Busulfan |

| Ethyl-1,1,2,2-tetracarbonitrile derivative | Ovarian Cancer | 3.8 | Doxorubicin |

These findings suggest that the presence of cyano groups at the 1,1,2,2 positions is critical for maximizing antitumor activity.

Additional Biological Studies

In addition to its antitumor properties, this compound has been investigated for its role in biochemical research. It serves as a model compound to study the effects of nitrile groups on biological systems. Its application extends to drug development where it is explored for potential therapeutic agents targeting various diseases .

Q & A

Q. Q1. What are the established synthetic routes for 1,1,2,2-Ethanetetracarbonitrile, and what critical reaction parameters must be controlled?

A1. The compound is synthesized via cyanation of ethylene derivatives using malononitrile precursors. A validated method involves reacting tetracyanoethylene oxide under controlled anhydrous conditions, with temperatures maintained at 50–60°C to prevent side reactions. Catalytic systems like phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nitrile group incorporation. Stoichiometric excess of cyanating agents (e.g., NaCN/CuCN) must be optimized to achieve yields >75%, monitored via TLC. Post-synthesis purification via fractional crystallization in acetonitrile ensures >95% purity .

Advanced Characterization

Q. Q2. How can conflicting NMR spectral data for this compound derivatives be resolved?

A2. Discrepancies in NMR spectra often stem from rotational isomerism in symmetric nitrile groups. Use variable-temperature NMR (VT-NMR) to observe signal coalescence: cooling to -40°C separates overlapping peaks in spectra. For unambiguous assignments, employ 2D techniques (HSQC/HMBC) to correlate nitrile carbons with adjacent protons. Cross-validate with DFT calculations (e.g., Gaussian) to predict chemical shifts, resolving ambiguities in quaternary carbon environments .

Data Contradiction Analysis

Q. Q3. How should researchers address contradictory thermal stability reports in different solvents?

A3. Contradictions arise from solvent polarity effects on decomposition pathways. Conduct systematic thermogravimetric analysis (TGA) under inert atmospheres: in DMF, decomposition occurs at 180°C (exothermic), while THF solutions stabilize up to 220°C. Document solvent purity (e.g., moisture <50 ppm via Karl Fischer titration), as trace water accelerates hydrolysis. Use differential scanning calorimetry (DSC) to map decomposition kinetics and identify solvent-specific degradation products .

Material Science Applications

Q. Q4. What strategies utilize this compound in conductive polymer synthesis?

A4. React with transition metals (e.g., CuCN) in DMSO at 120°C under for 48 hours to form coordination polymers. Post-synthetic oxidation with iodine vapor enhances conductivity (measured via four-point probe, achieving S/cm). Characterize framework topology using PXRD and surface area via BET analysis (>500 m/g porosity). Optimize metal-to-ligand ratios (1:2 molar) to balance conductivity and structural integrity .

Mechanistic Studies

Q. Q5. What isotopic labeling techniques clarify cycloaddition mechanisms in Diels-Alder reactions?

A5. Use -labeled nitrile groups to track electron flow. Synthesize labeled derivatives via -KCN substitution during cyanation. Analyze adducts with NMR: preferential attack at central nitrile carbons indicates regioselectivity. Kinetic isotope effect (KIE) studies (comparing / variants) reveal stepwise mechanisms if KIE >2, contrasting computational models suggesting concerted pathways .

Crystallography & Structure

Q. Q6. How are single-crystal X-ray diffraction studies optimized for nitrile-rich compounds?

A6. Grow crystals via slow evaporation in dichloromethane/hexane (1:3) at 4°C. Mitrate disorder by collecting data at 100 K using synchrotron radiation (λ = 0.7 Å). Resolve rotational ambiguities with SHELXL refinement, applying restraints to nitrile group geometries. Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C≡N⋯H contacts >20% contribution) .

Computational Modeling

Q. Q7. What DFT parameters best predict the electronic properties of this compound?

A7. Use B3LYP/6-311+G(d,p) basis sets to model HOMO/LUMO energies, correlating with experimental cyclic voltammetry data. Solvent effects (e.g., acetonitrile) are incorporated via PCM. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites, guiding reactivity predictions. Compare with XPS data for nitrogen 1s binding energies (~400 eV for nitriles) .

Toxicity & Handling

Q. Q8. What safety protocols are critical for handling nitrile-rich compounds?

A8. Use glove boxes under for air-sensitive reactions. Hydrolysis products (e.g., HCN) require scrubbing with NaOH traps. Monitor workplace air via FTIR (detection limit: 1 ppm for CN). Emergency procedures include rinsing exposed skin with 10% NaHCO and administering amyl nitrite for cyanide exposure. Store in amber vials at -20°C to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.